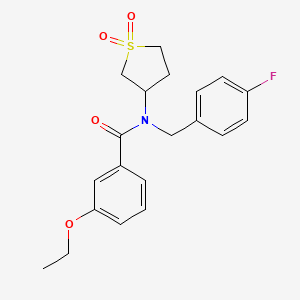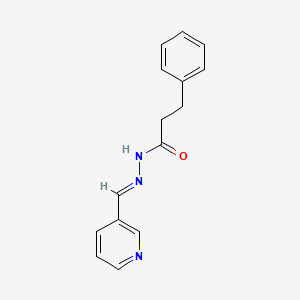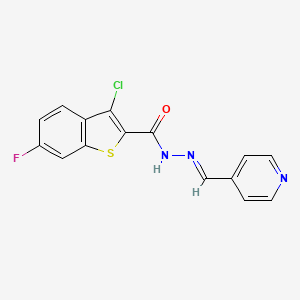![molecular formula C10H12N2O4S B5509872 methyl [2-(4-morpholinyl)-4-oxo-1,3-thiazol-5(4H)-ylidene]acetate](/img/structure/B5509872.png)
methyl [2-(4-morpholinyl)-4-oxo-1,3-thiazol-5(4H)-ylidene]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of thiazolidinone derivatives involves the cyclocondensation of thioureas with dimethyl acetylenedicarboxylate (DMAD) in methanol at room temperature, yielding excellent yields. For instance, the synthesis of methyl[4-oxo-2-(substituted benzoylimino)-3-(substituted phenyl)thiazolidin-5-ylidene]acetate derivatives through this method demonstrates the compound's foundation in aldose reductase inhibitory activity, highlighting its potential in diabetic complications treatment (Sher Ali et al., 2012).
Molecular Structure Analysis
Molecular structure analysis is crucial for understanding the interaction between thiazolidinone derivatives and biological targets. X-ray crystallography and spectroscopic techniques, including IR, NMR, and mass spectrometry, are employed to elucidate the compound's structure. For example, the structure of specific thiazolidin-4-one derivatives was confirmed unambiguously by single crystal X-ray crystallography (A. Hassan et al., 2015).
Chemical Reactions and Properties
Thiazolidinone compounds undergo various chemical reactions, contributing to their diverse pharmacological activities. These include reactions with different organic acids, esters, and hydrazides, leading to the formation of novel thiazolidinone derivatives with enhanced activity profiles. The synthesis process and subsequent reactions underline the compound's versatility and potential for further chemical modifications (Samreen Gul et al., 2017).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystal structure, are essential for the compound's application in various fields. The crystallization in different space groups and the formation of dimers or chains through hydrogen bonds and π–π interactions are particularly noteworthy, offering insights into the compound's solid-state behavior and interaction potentials (Jana Tomaščiková et al., 2008).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, play a crucial role in determining the compound's applications. The synthesis of derivatives through domino-reactions showcases the chemical versatility and potential for generating compounds with tailored properties for specific applications (Walid Fathalla et al., 2002).
Applications De Recherche Scientifique
Synthesis of New Compounds
Synthesis of Heteroylhydrazono-1,3‐thiazolidin‐4‐ones : A study reports the synthesis of methyl-2-[(Z)-3-substituted-4-oxo-2-(2-picolinoyl-/thiophene-2-carbonyl)-hydrazonothiazolidin-5-ylidene]acetates, a derivative of thiazolidin-4-one, confirming their structure through X-ray crystallography (Hassan et al., 2015).
Efficient One-Pot Synthesis of Substituted Thienylidene Compounds : Researchers developed a one-pot synthesis method for methyl 2-[(Z)-4-aryl-5-morpholino-3-oxo-2,3-dihydrothiophen-2-ylidene]acetate derivatives, highlighting their excellent yields (Moghaddam et al., 2005).
Crystal Structure Analysis
- Study of Thiotriazoline Polymorphs : A comprehensive analysis of morpholin-4-ium 2-(5-methyl-1H-1,2,4-triazol-3-ylsulfanyl)acetate revealed the impact of crystallization conditions on the crystal structure, including orthorhombic and monoclinic modifications (Shishkina et al., 2017).
Medicinal Chemistry Applications
Synthesis and Evaluation of Antimicrobial Compounds : A study reported the synthesis and antimicrobial evaluation of 2-[[5-alkyl/aralkyl substituted-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamide derivatives, finding them active against selected microbial species (Gul et al., 2017).
Design and Synthesis of Aldose Reductase Inhibitors : A series of iminothiazolidin-4-one acetate derivatives were synthesized and evaluated as inhibitors of aldehyde reductase and aldose reductase, showing potential for treating diabetic complications (Ali et al., 2012).
Catalyst in Chemical Reactions
- Palladium(II) Catalysts with Oxazolin-2-ylidene Ligands : Novel palladium(II) complexes with oxazolin-2-ylidene ligands were synthesized and used as catalysts in Heck coupling reactions, exhibiting high catalytic activity (Tubaro et al., 2005).
Propriétés
IUPAC Name |
methyl (2E)-2-(2-morpholin-4-yl-4-oxo-1,3-thiazol-5-ylidene)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O4S/c1-15-8(13)6-7-9(14)11-10(17-7)12-2-4-16-5-3-12/h6H,2-5H2,1H3/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPWFOZPKKOFHHI-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=C1C(=O)N=C(S1)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/1\C(=O)N=C(S1)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3aR*,9bR*)-2-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrole-3a(4H)-carboxylic acid](/img/structure/B5509793.png)

![2-{[(2-tert-butyl-4-methylphenoxy)acetyl]amino}benzamide](/img/structure/B5509809.png)
![N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-{[5-(3-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5509815.png)


![dimethyl 5-[(2-thienylcarbonyl)amino]isophthalate](/img/structure/B5509842.png)



![N-1,3-benzodioxol-5-yl-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5509870.png)
![1-[(4-benzyl-1-piperidinyl)methyl]-5-nitro-1H-indole-2,3-dione](/img/structure/B5509888.png)
![N,N-dimethyl-3-{[(1S*,5R*)-3-(2-pyridinylmethyl)-3,6-diazabicyclo[3.2.2]non-6-yl]carbonyl}aniline](/img/structure/B5509893.png)
![N-{[5-(2-chlorophenyl)-3-isoxazolyl]methyl}-2-ethyl-5-pyrimidinecarboxamide](/img/structure/B5509896.png)